molecular formula C10H11F9 B14867441 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene

1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene

Cat. No.: B14867441
M. Wt: 302.18 g/mol
InChI Key: DBIHZZJBLFPWSQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene typically involves the introduction of fluorine atoms into the hydrocarbon chain. This can be achieved through various fluorination techniques, such as direct fluorination, electrochemical fluorination, or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The choice of fluorinating agent and reaction conditions is crucial to achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Partially fluorinated hydrocarbons.

    Substitution: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug development and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: A fluorinated alcohol with similar properties and applications.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol used in organic synthesis and as a solvent.

    2-Butyne, 1,1,1,4,4,4-hexafluoro-: A fluorinated alkyne with unique reactivity.

Uniqueness

1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene is unique due to its specific fluorination pattern and the presence of a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective.

Properties

Molecular Formula

C10H11F9

Molecular Weight

302.18 g/mol

IUPAC Name

1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene

InChI

InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3

InChI Key

DBIHZZJBLFPWSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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